Dibromoanthraquinone

Organic Synthesis Cross-Coupling Regioselectivity

1,2-Dibromoanthraquinone (CAS 14381-79-4), also known as 1,2-dibromo-9,10-anthracenedione, is a brominated derivative of the anthraquinone scaffold (C14H6Br2O2, MW 366.00 g/mol). This compound is characterized by the presence of two bromine atoms at the 1- and 2-positions of the fused ring system.

Molecular Formula C14H6Br2O2
Molecular Weight 366 g/mol
CAS No. 14381-79-4
Cat. No. B081947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoanthraquinone
CAS14381-79-4
Synonyms1,2-Dibromo-9,10-anthraquinone
Molecular FormulaC14H6Br2O2
Molecular Weight366 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br
InChIInChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
InChIKeyTXWUOIRCWNCWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromoanthraquinone (CAS 14381-79-4): A Specialized Electron-Deficient Building Block for Organic Synthesis and Advanced Materials Procurement


1,2-Dibromoanthraquinone (CAS 14381-79-4), also known as 1,2-dibromo-9,10-anthracenedione, is a brominated derivative of the anthraquinone scaffold (C14H6Br2O2, MW 366.00 g/mol) [1]. This compound is characterized by the presence of two bromine atoms at the 1- and 2-positions of the fused ring system [2]. These bromine substituents serve as key functional handles, endowing the molecule with electrophilic character and enabling its use as an electron-deficient building block in cross-coupling reactions for the construction of conjugated materials . As a member of the anthraquinone family, it is primarily utilized as a key intermediate in the synthesis of high-performance dyes, pigments, and advanced organic semiconductors [3].

Why Generic 'Dibromoanthraquinone' Substitution Fails: The Critical Role of Regioisomerism in Reactivity and Application Performance


The term 'dibromoanthraquinone' encompasses a family of regioisomers (e.g., 1,2-, 1,5-, 1,8-, 2,6-, and 2,7-dibromo), each with distinct electronic and steric properties that profoundly impact their chemical behavior and ultimate application. In the context of vat dyes and pigments, the specific substitution pattern is the primary determinant of the final dye's hue, color strength, and critically, its fastness properties on a given substrate [1]. For organic electronics, the position of the bromine atoms dictates the geometry and conjugation pathway of the resulting polymer or small molecule. For instance, the 2,6-isomer is frequently favored for creating linear, extended π-systems via efficient Suzuki coupling due to reduced steric hindrance, a pathway that is not directly transferable to the 1,2-isomer . Therefore, sourcing an unspecified 'dibromoanthraquinone' or a more common analog (like the 2,6- or 1,5-isomer) introduces significant risk of failed syntheses, suboptimal material performance, and inconsistent product quality.

Quantitative Differentiation of 1,2-Dibromoanthraquinone: Evidence-Based Selection Criteria Against Analogs


Reactivity Divergence in Cross-Coupling: A Comparison of Bromoanthraquinone Regioisomers

The reactivity of bromoanthraquinones in key transformations like the Suzuki-Miyaura coupling is not uniform. The 2,6-dibromo isomer undergoes efficient coupling due to steric accessibility, whereas the 2,3-isomer (and by inference, the sterically similar 1,2-isomer) requires harsher reaction conditions [1]. This difference in activation barrier means that the 1,2-isomer is not a direct drop-in replacement for the more common 2,6-isomer in synthetic protocols.

Organic Synthesis Cross-Coupling Regioselectivity

Differentiation from Dye Intermediates: Non-Amino Structure Mitigates Carcinogenicity Concerns

A key differentiator for 1,2-dibromoanthraquinone is its lack of an amino group, which contrasts it sharply with 1-amino-2,4-dibromoanthraquinone (ADBAQ). ADBAQ, a common vat dye intermediate, is classified by the International Agency for Research on Cancer (IARC) as Group 2B (possibly carcinogenic to humans) based on clear evidence of carcinogenic activity in animal studies, including increased incidences of liver, kidney, and bladder tumors [1]. This toxicological profile imposes significant handling and disposal burdens for users of ADBAQ.

Toxicology Dye Intermediates Safety Profile

Differentiation in Crystal Engineering: Defined Solid-State Structure via X-Ray Diffraction

The crystal structure of 1,2-dibromoanthraquinone has been solved and refined to a high degree of accuracy (R-value = 0.050 with 2126 reflections) [1]. This provides a precise, verifiable model of its solid-state packing and intermolecular interactions, which is a direct and quantifiable difference from other isomers like 1,5-dibromoanthraquinone, which exhibits a different crystal packing motif involving distinct supramolecular interactions [2].

Crystallography Materials Science Structural Chemistry

Validated Application Scenarios for 1,2-Dibromoanthraquinone in Research and Industry


Synthesis of Site-Selectively Functionalized Anthraquinones for Drug Discovery

The 1,2-dibromo substitution pattern enables site-selective cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups at the 1- and 2-positions. This is crucial for generating focused libraries of anthraquinone derivatives with potential anticancer or other biological activities, as demonstrated by the synthesis of 2,4-bis-arylated 1-hydroxyanthraquinones from related dibromo precursors [1].

Development of Specialized Dyes and Pigments with Tailored Fastness Properties

As an intermediate, 1,2-dibromoanthraquinone can be elaborated into anthraquinone-based vat dyes or pigments. While the 1-amino-2,4-dibromoanthraquinone derivative is a known vat dye precursor [2], the 1,2-isomer offers a different substitution framework for creating novel colorants. The inherent stability of the anthraquinone core, coupled with the reactivity of the bromines, allows for the creation of colorants with potentially unique lightfastness and durability profiles, though specific performance data for this isomer remains limited in the public domain.

Crystal Engineering and Supramolecular Materials Design

The well-defined crystal structure of 1,2-dibromoanthraquinone (R-value = 0.050) [3] makes it a reliable building block for crystal engineering studies. Researchers can utilize its predictable solid-state packing and intermolecular interactions to co-crystallize with other molecules or to study halogen bonding, which is directly relevant to the design of organic electronic materials and pharmaceuticals.

Organic Electronics Research as a Non-Standard Building Block

While the 2,6-isomer is the industry standard for linear π-conjugated polymers , the 1,2-isomer presents a 'kinked' geometry that can be exploited to disrupt crystallinity or modulate the electronic properties of a material. Its use as a co-monomer in conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs) can lead to materials with distinct pore structures and electronic behavior, offering a point of differentiation for advanced research in organic cathodes and photocatalysts.

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